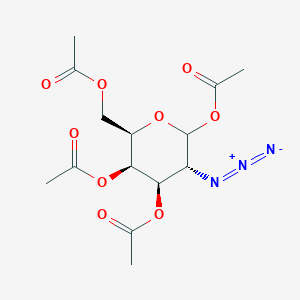
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose
Overview
Description
“1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose” is a chemical compound with the molecular formula C14H19N3O9 . It has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles .
Synthesis Analysis
The synthesis of “1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose” has been described in the literature . The process involves the use of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-ɑ-D-mannopyranose oxalate and EDC.HCl dissolved in dimethylformamide, followed by azido acetic acid . The reaction is allowed to stir for 1 hour, and subsequently, triethylamine is added .
Molecular Structure Analysis
The molecular structure of “1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose” can be represented by the InChI string: InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 .
Scientific Research Applications
Source of D-Galactosamine and Derivatives : It serves as a convenient source of D-galactosamine and 3,4,6-tri-O-acetyl-2-azido-2-deoxy derivatives, which are important in various biochemical applications (Lemieux & Ratcliffe, 1979).
Synthesis of Regioselective Compounds : It is used in the synthesis of various regioselective compounds, highlighting its importance in organic chemistry (Kloosterman et al., 1986).
Inhibition of Cyclic AMP Signaling in Neurons : A derivative, 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy--D-galactopyranose, acts as a potent inhibitor of cyclic AMP signaling in neurons, indicating its potential use in neurological studies (Wolfrom et al., 1971).
Novel Route to 1,4-Anhydro Derivatives : It offers a novel route to 1,4-anhydro derivatives of α-D-galactopyranose, which can be useful in the development of new pharmaceuticals (Bullock et al., 1990).
Intermediate in Synthesis of Phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside : It is a key intermediate in the synthesis of phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside, used in certain biochemical studies (Srikrishnan & An, 1988).
Mediator for Molecular Interactions : It serves as a mediator for N-H...O and C-H...O interactions, which is significant in understanding molecular interactions (Srinivas et al., 2004).
Study of Anomerization and Kinetic Acetylation : Its derivatives, such as alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose, are studied for their anomerization and kinetic acetylation properties (Liu et al., 2005).
Crystal Structures Studies : Derivatives with different 2-(acylamino) substituents have been studied for their crystal structures in the monoclinic space group C2, aiding in the understanding of molecular crystallography (Mikeska et al., 2003).
Synthesis of Fluoro-Derivatives : It is used in the rapid, stereoselective, high yielding synthesis of 2-deoxy-2-fluoro-D-hexopyranoses, which are important in the development of fluorinated bioactive molecules (Adam, 1982).
Antitumor Activities : Certain derivatives, like 5′-O-(2-Azido-2-deoxy-α-D-glycosyl)nucleosides, show antitumor activities, highlighting its potential in cancer research (Zhang et al., 2003).
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-RQICVUQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447866 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |
CAS RN |
84278-00-2 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azido-D-galactose tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



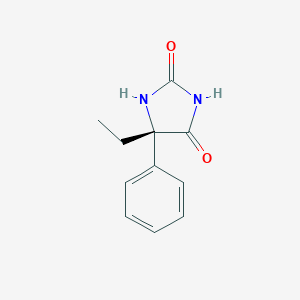
![Sodium;1-[3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B14658.png)
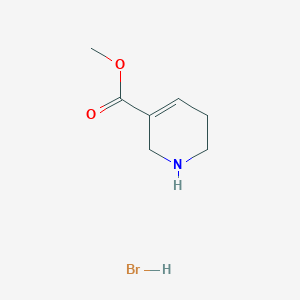

![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)
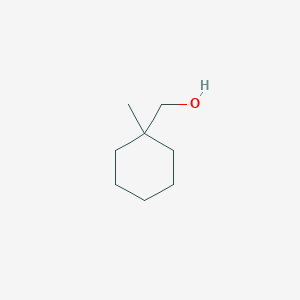
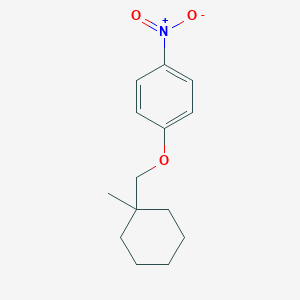
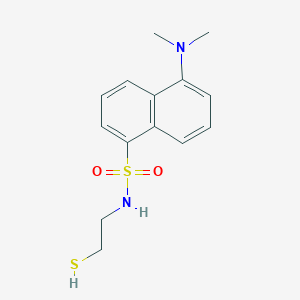
![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)


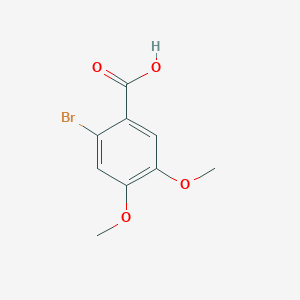
![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)
![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14684.png)